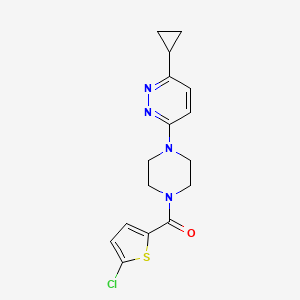

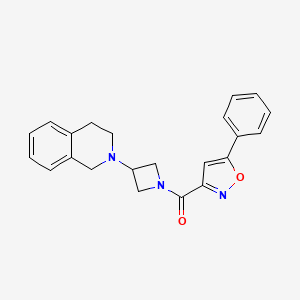

![molecular formula C28H29N3O2S2 B2731966 2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 315685-65-5](/img/structure/B2731966.png)

2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a pyrrole ring, which is a five-membered aromatic heterocycle, like the compound 2,5-Dimethyl-1-phenylpyrrole . Pyrrole is a basic nitrogen-containing heterocycle and is colorless to slightly yellowish with a faint ammonia-like odor .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrole compounds can be synthesized using various methods. For example, the Paal-Knorr Synthesis is a method to synthesize pyrroles from 1,4-diketones and ammonia or primary amines .Applications De Recherche Scientifique

Antitumor and Antibacterial Agents

- A study by Gangjee et al. (1996) explored analogues of pyrimidines, including the structure related to the given compound, as potential inhibitors of thymidylate synthase (TS) for their antitumor and antibacterial properties. The research found that certain analogues showed more potency against human TS compared to established drugs, suggesting their potential application in cancer treatment and infection control (Gangjee et al., 1996).

Insecticidal and Antimicrobial Activity

- Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics through microwave irradiation, indicating potential for insecticidal and antimicrobial applications. This suggests that derivatives or related structures could be investigated for similar uses (Deohate & Palaspagar, 2020).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

- Research by Gangjee et al. (2008) into classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates showed potent inhibition of both human TS and DHFR, which are critical enzymes in the folate pathway, highlighting potential for dual-targeted cancer therapies (Gangjee et al., 2008).

Antifolate Inhibitors for Opportunistic Infections

- Another study by Gangjee et al. (2007) synthesized classical and nonclassical antifolates as potential DHFR inhibitors for use as antitumor agents and against opportunistic infections in immunocompromised patients. This research underscores the compound's potential application in treating infections and cancer (Gangjee et al., 2007).

Anticancer and Anti-5-Lipoxygenase Activity

- Rahmouni et al. (2016) developed a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones for evaluation as anticancer and anti-5-lipoxygenase agents, highlighting the pyrimidine structure's potential in developing treatments for cancer and inflammation (Rahmouni et al., 2016).

Propriétés

IUPAC Name |

2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S2/c1-5-13-30-27(33)25-21-12-11-17(2)14-24(21)35-26(25)29-28(30)34-16-23(32)22-15-18(3)31(19(22)4)20-9-7-6-8-10-20/h5-10,15,17H,1,11-14,16H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUISOTVBZASJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)C5=CC=CC=C5)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

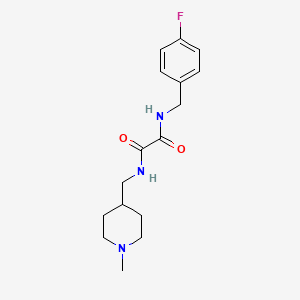

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2731883.png)

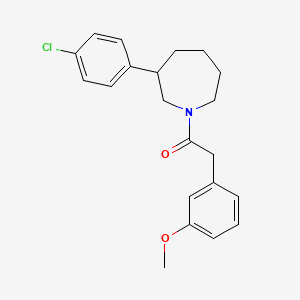

![Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2731889.png)

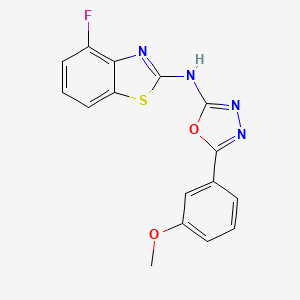

![3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2731891.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2731898.png)

![N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2731899.png)

![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B2731904.png)